molecular formula C12H18N2OS B2983275 1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea CAS No. 883025-21-6

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea

Cat. No.: B2983275
CAS No.: 883025-21-6
M. Wt: 238.35
InChI Key: ABLZISXVIIWHRG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a hydroxyethyl group and a propylphenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea can be synthesized through the reaction of 4-propylphenyl isothiocyanate with 2-aminoethanol. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Propylphenyl isothiocyanate+2-AminoethanolThis compound\text{4-Propylphenyl isothiocyanate} + \text{2-Aminoethanol} \rightarrow \text{this compound} 4-Propylphenyl isothiocyanate+2-Aminoethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the thiourea moiety can coordinate with metal ions or participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-phenylthiourea
  • 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea
  • 1-(2-Hydroxyethyl)-3-(4-ethylphenyl)thiourea

Uniqueness

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea is unique due to the presence of the propyl group on the phenyl ring, which can influence its hydrophobicity and steric interactions. This structural feature can affect the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-propylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-10-4-6-11(7-5-10)14-12(16)13-8-9-15/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZISXVIIWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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